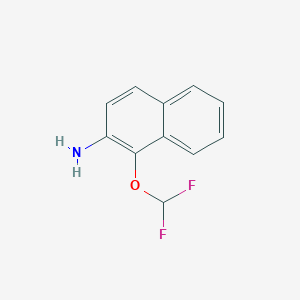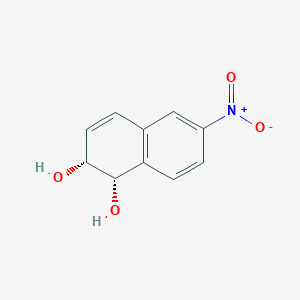
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol es un compuesto quiral con un interés significativo en el campo de la química orgánica. Este compuesto se caracteriza por su estereoquímica única, que incluye un grupo nitro en la posición 6 y dos grupos hidroxilo en las posiciones 1 y 2 del anillo dihidronaftaleno. La estereoquímica se especifica como (1S,2R), lo que indica la disposición espacial de los sustituyentes alrededor de los centros quirales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol se puede lograr a través de varios métodos. Un enfoque común implica la reducción de un derivado de naftaleno nitro-sustituido seguido de dihidroxilación. La reacción típicamente comienza con la nitración de naftaleno para introducir el grupo nitro en la posición deseada. Esto es seguido por hidrogenación catalítica para reducir el grupo nitro a un grupo amino, que luego se oxida para formar el diol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores quirales y métodos de síntesis enantioselectivos puede garantizar la producción del enantiómero deseado con un alto exceso enantiomérico.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol se somete a varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo nitro se puede reducir a un grupo amino.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Hidrogenación catalítica usando paladio en carbono (Pd/C) o reducción química usando borohidruro de sodio (NaBH4).
Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden usar para convertir grupos hidroxilo en haluros.
Productos principales
Oxidación: Formación de naftoquinonas o ácidos carboxílicos.
Reducción: Formación de derivados de amino-dihidronaftaleno.
Sustitución: Formación de derivados de dihidronaftaleno halogenados.
Aplicaciones Científicas De Investigación
(1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluida la inhibición enzimática y las propiedades antimicrobianas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, como agentes anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de (1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares. Los grupos hidroxilo pueden formar enlaces de hidrógeno con enzimas y receptores, modulando su actividad. La estereoquímica del compuesto juega un papel crucial en su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
(1R,2S)-6-Nitro-1,2-dihidronaftaleno-1,2-diol: El enantiómero del compuesto con estereoquímica opuesta.
(1S,2R)-6-Amino-1,2-dihidronaftaleno-1,2-diol: Una forma reducida con un grupo amino en lugar de un grupo nitro.
(1S,2R)-6-Nitro-1,2-dihidroxiciclohexa-3,5-dieno-1-ácido carboxílico: Un compuesto estructuralmente similar con un grupo ácido carboxílico.
Singularidad
(1S,2R)-6-Nitro-1,2-dihidronaftaleno-1,2-diol es único debido a su estereoquímica específica y la presencia de grupos nitro e hidroxilo. Esta combinación de grupos funcionales y centros quirales lo convierte en un compuesto valioso para estudiar reacciones estereoselectivas y desarrollar métodos de síntesis enantioselectivos.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(1S,2R)-6-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-9-4-1-6-5-7(11(14)15)2-3-8(6)10(9)13/h1-5,9-10,12-13H/t9-,10+/m1/s1 |
Clave InChI |
BGDWYIIMOOFRDU-ZJUUUORDSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[C@@H]([C@@H]1O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


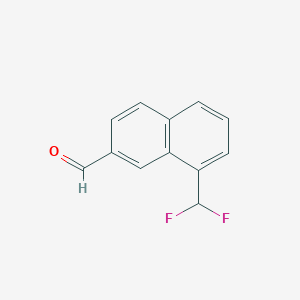
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
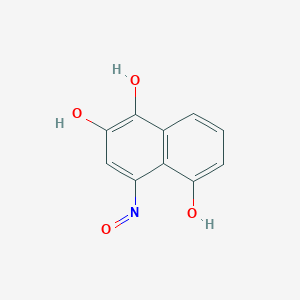
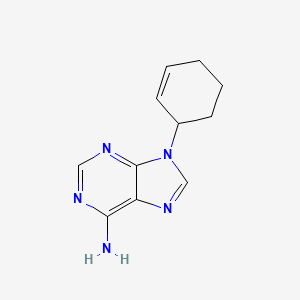

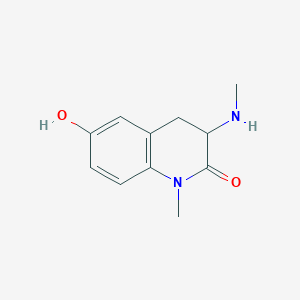

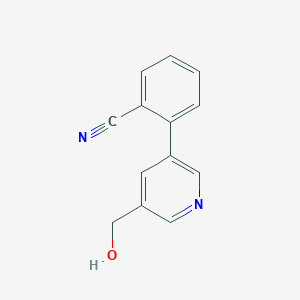
![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)

